- Light-emitting polymers and their preparation and light-emitting devices using them, World Intellectual Property Organization, , ,
Cas no 96761-85-2 (3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl)

96761-85-2 structure
Nome do Produto:3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Propriedades químicas e físicas
Nomes e Identificadores
-
- 3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl
- 1,3,5-Tris(3-bromophenyl)benzene
- 1,3,5-tri(3-bromophenyl)benzene
- 1,3,5-tri(m-bromophenyl)benzene
- 1,3,5-tris-(3-bromophenyl)benzene
- 1,3,5-Tris-(3-bromphenyl)-benzol
- Benzene,1,3,5-tris(m-bromophenyl)- (7CI)
- PubChem17448
- 1,3,5-tri-(3-bromophenyl)benzene
- BC004245
- AX8053686
- X7247
- A11217
- 761T852
- 3',3'',3'''-tribromo-1,1':3,1'':5,1'''-quaterphenyl
- YSWG021
- 3,3′′-Dibromo-5′-(3-bromophenyl)-1,1′:3′,1′′-terphenyl (ACI)
- Benzene, 1,3,5-tris(m-bromophenyl)- (7CI)
- DTXSID10404439
- 3,3 inverted exclamation mark inverted exclamation mark -Dibromo-5 inverted exclamation mark -(3-bromophenyl)-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl
- MFCD02323390
- SCHEMBL1345303
- SY055288
- AKOS005146176
- DS-17420
- AC-776/15493005
- T3073
- 96761-85-2
- CS-0110814
- AC-7651
-
- MDL: MFCD02323390
- Inchi: 1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H
- Chave InChI: JKCQADHKVQXKFF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2C=C(C3C=C(Br)C=CC=3)C=C(C3C=C(Br)C=CC=3)C=2)C=CC=1
Propriedades Computadas
- Massa Exacta: 541.87034g/mol
- Carga de Superfície: 0
- XLogP3: 8.9
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 539.87239g/mol
- Massa monoisotópica: 539.87239g/mol
- Superfície polar topológica: 0Ų
- Contagem de Átomos Pesados: 27
- Complexidade: 388
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.626
- Ponto de Fusão: 170.0 to 174.0 deg-C
- Ponto de ebulição: 553.9±45.0 °C at 760 mmHg
- Ponto de Flash: 277.1±23.5 °C
- Índice de Refracção: 1.659
- PSA: 0.00000
- LogP: 8.97510
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Dados aduaneiros
- CÓDIGO SH:2903999090
- Dados aduaneiros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181454-10g |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |
96761-85-2 | 97% | 10g |
¥250.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181454-100g |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |
96761-85-2 | 97% | 100g |
¥3123.00 | 2024-04-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3073-5g |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |
96761-85-2 | 96.0%(LC) | 5g |
¥690.0 | 2022-06-10 | |
TRC | D073550-500mg |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |
96761-85-2 | 500mg |
$ 390.00 | 2022-06-06 | ||
abcr | AB456838-250mg |
1,3,5-Tris(3-bromophenyl)benzene; . |
96761-85-2 | 250mg |
€71.50 | 2024-08-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181454-1g |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |
96761-85-2 | 97% | 1g |
¥61.00 | 2024-04-23 | |
abcr | AB456838-25 g |
1,3,5-Tris(3-bromophenyl)benzene; . |
96761-85-2 | 25g |
€330.70 | 2023-07-18 | ||
abcr | AB456838-100 g |
1,3,5-Tris(3-bromophenyl)benzene; . |
96761-85-2 | 100g |
€944.60 | 2023-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3073-1g |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl |
96761-85-2 | 96.0%(LC) | 1g |
¥190.0 | 2022-06-10 | |
eNovation Chemicals LLC | D606736-25g |
1,3,5-Tris(3-bromophenyl)benzene |
96761-85-2 | 97% | 25g |
$1200 | 2024-06-05 |
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ; reflux; reflux → rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: 4-Dodecylbenzenesulfonic acid ; 4 h, 130 °C
Referência
- DBSA catalyzed cyclotrimerization of acetophenones: An efficient synthesis of 1,3,5-triarylbenzenes under solvent-free conditionsComptes Rendus Chimie, 2013, 16(3), 252-256,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Thionyl chloride Solvents: Ethanol ; rt; 1 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referência
- Simple and convenient synthesis of 1,3,5-triarylbenzenes from ketonesJournal of Chemical Research, 2007, (12), 720-721,
Synthetic Routes 4
Condições de reacção
Referência
- A convenient preparation and inclusion behavior of 1,3,5-tris-(hydroxyphenyl)benzenesChemistry Express, 1990, 5(11), 845-8,
Synthetic Routes 5
Condições de reacção
Referência
- Synthesis and crystal inclusion properties of 1,3,5-tris(para-substituted aryl)benzenes and double-decker phanesJournal of Chemical Research, 1996, (1996), 266-267,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Diboronic acid Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Acetonitrile ; rt; 12 h, 100 °C
Referência
- Preparation of 1,3,5-trisubstituted aryl compounds, China, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- A Pair of Interconverting Cages Formed from Achiral Precursors Spontaneously Resolve into Homochiral ConformersAngewandte Chemie, 2023, 62(14),,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol
Referência
- Rational utilization of intramolecular and intermolecular hydrogen bonds to achieve desirable electron transporting materials with high mobility and high triplet energyJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2016, 4(7), 1482-1489,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Silicon tetrachloride Solvents: Ethanol
Referência
- Synthesis of symmetrical bromo-1,3,5-triphenylbenzenesHuaxue Shijie, 2000, 41(3), 130-131,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ; 30 h, reflux
Referência
- Synthesis and structural analysis of some podands with C3 symmetrySynthetic Communications, 2012, 42(24), 3579-3588,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Silicon tetrachloride Solvents: Ethanol ; cooled; 1 h, cooled; 24 h, 30 °C
Referência
- Organic electroluminescent devices, method for their manufacture, and their uses in display units and optical radiation apparatus, Japan, , ,
Synthetic Routes 12
Condições de reacção
Referência
- Solid superacids catalyzed organic synthesis. 3. Nafion-H catalyzed condensation of acetophenone derivatives. A preparative route to 1,3,5-triarylbenzenes.Catalysis Letters, 1990, 6(3-6), 341-4,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 24 h, rt
Referência
- Room-Temperature Synthesis of 1,3,5-Tri(het)aryl Benzene from Nitroalkenes Using Pd(OAc)2: Complete Mechanistic and Theoretical StudiesOrganic Letters, 2022, 24(24), 4438-4443,
Synthetic Routes 14
Condições de reacção
Referência
- Preparation of fluorinated aromatic compound for organic electric element and electronic device thereof, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid , Ethylenediamine Solvents: Nitromethane ; 36 h, 101 °C; 101 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Triple condensation of aryl methyl ketones catalyzed by amine and trifluoroacetic acid: straightforward access to 1,3,5-triarylbenzenes under mild conditionsTetrahedron Letters, 2012, 53(19), 2436-2439,
Synthetic Routes 16
Condições de reacção
1.1 Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 15 h, 130 - 135 °C
Referência
- Bronsted acid-surfactant (BAS) catalysed cyclotrimerization of aryl methyl ketoneCurrent Chemistry Letters, 2012, 1(3), 133-138,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: o-Phenylenediamine Catalysts: Iodine Solvents: Chlorobenzene ; 12 h, 120 °C
Referência
- Solvent-dependent metal-free chemoselective synthesis of benzimidazoles and 1,3,5-triarylbenzenes from 2-amino anilines and aryl alkyl ketones catalyzed by I2Tetrahedron Letters, 2021, 70,,
Synthetic Routes 18
Condições de reacção
Referência
- Preparation of hydrocarbons as charge transfer materials for use in organic electroluminescent devices, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condições de reacção
Referência
- From hexa-peri-hexabenzocoronene to "superacenes"Angewandte Chemie, 1997, 36(15), 1604-1607,
Synthetic Routes 20
Condições de reacção
1.1 Catalysts: Diboronic acid , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Acetonitrile ; 12 h, 100 °C
1.2 Solvents: Ethyl acetate , Water
1.2 Solvents: Ethyl acetate , Water
Referência
- Hydrogen-Bonding Controlled Nickel-Catalyzed Regioselective Cyclotrimerization of Terminal AlkynesOrganic Letters, 2021, 23(10), 3933-3938,
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Raw materials
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Preparation Products
3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl Literatura Relacionada
-
Damian Nieckarz,Pawe? Szabelski Chem. Commun. 2018 54 8749
-
Damian Nieckarz,Wojciech R?ysko,Pawe? Szabelski Phys. Chem. Chem. Phys. 2018 20 23363
96761-85-2 (3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96761-85-2)3,3''-Dibromo-5'-(3-bromophenyl)-1,1':3',1''-terphenyl

Pureza:99%
Quantidade:100g
Preço ($):478.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:96761-85-2)1,3,5-Tris(3-bromophenyl)benzene

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito